Fmoc-alpha,beta-dehydro-2-abu-oh

Proteolytic stability Dehydroamino acid Pronase assay

Fmoc‑α,β‑dehydro‑2‑aminobutyric acid (Fmoc‑ΔAbu‑OH, CAS 198545‑98‑1) is a non‑proteinogenic, Fmoc‑protected α,β‑dehydroamino acid used in Fmoc‑solid‑phase peptide synthesis (SPPS). The compound features a dehydrobutyrine backbone that introduces a Z‑configured double bond between the α‑ and β‑carbons, creating A¹,³‑strain that restricts backbone flexibility and stabilizes folded peptide conformations.

Molecular Formula C19H17NO4
Molecular Weight 323.348
CAS No. 1427270-68-5; 198545-98-1
Cat. No. B2729300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-alpha,beta-dehydro-2-abu-oh
CAS1427270-68-5; 198545-98-1
Molecular FormulaC19H17NO4
Molecular Weight323.348
Structural Identifiers
SMILESCC=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16H,11H2,1H3,(H,20,23)(H,21,22)/b17-2-
InChIKeyMCHXCZMMTWJODE-LILWFEGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-alpha,beta-dehydro-2-Abu-OH – A Medium-Sized Dehydroamino Acid Building Block for Conformationally Constrained and Protease-Resistant Peptide Synthesis


Fmoc‑α,β‑dehydro‑2‑aminobutyric acid (Fmoc‑ΔAbu‑OH, CAS 198545‑98‑1) is a non‑proteinogenic, Fmoc‑protected α,β‑dehydroamino acid used in Fmoc‑solid‑phase peptide synthesis (SPPS). The compound features a dehydrobutyrine backbone that introduces a Z‑configured double bond between the α‑ and β‑carbons, creating A¹,³‑strain that restricts backbone flexibility and stabilizes folded peptide conformations . With a molecular weight of 323.35 g·mol⁻¹ and typical commercial purity of ≥96% (HPLC), it serves as a strategic building block for enhancing proteolytic stability without sacrificing synthetic accessibility .

Why Fmoc-alpha,beta-dehydro-2-Abu-OH Cannot Be Replaced by Generic Dehydroamino Acid Analogs in Rigidity‑Driven Peptide Design


α,β‑Dehydroamino acids are not interchangeable. Small ΔAla lacks β‑substitution and is highly electrophilic, reacting with biological thiols at room temperature and conferring negligible proteolytic resistance. Bulky ΔVal offers similar proteolytic stability to Z‑ΔAbu but its synthesis is plagued by competing oxazoline formation and yields rarely exceeding 38–53% . Z‑ΔPhe, the most commonly used ΔAA, fails to form under standard dehydration conditions and exhibits distinct conformational biases that favor β‑turns rather than the 3₁₀‑helical or β‑sheet preferences accessible with Z‑ΔAbu . The saturated analog Fmoc‑Abu‑OH provides none of the A¹,³‑strain‑derived rigidity. Selecting Fmoc‑ΔAbu‑OH is therefore a deliberate choice that balances synthetic feasibility, conformational control, and biological stability .

Quantitative Comparative Evidence for Fmoc-alpha,beta-dehydro-2-Abu-OH Against Its Closest Structural Analogs


Proteolytic Stability Enhancement by Z-ΔAbu Outperforms ΔAla and Competes with ΔVal in Pronase Degradation Assays

In a controlled study, replacement of the Aib‑3 residue of Balaram’s incipient 3₁₀‑helical peptide with Z‑ΔAbu yielded 58% intact peptide remaining after 30 min of Pronase digestion, compared to only 3% for the ΔAla analog and 61% for the ΔVal analog . This represents a ~19‑fold increase over ΔAla and statistically equivalent performance to the synthetically more challenging ΔVal. When placed at position 1, Z‑ΔAbu conferred 21% remaining vs. 9% for ΔAla and 31% for ΔVal, demonstrating context‑dependent stabilization . The commercial availability of Fmoc‑ΔAbu‑OH at ≥96% HPLC purity enables direct, reproducible incorporation into SPPS without the need for hazardous DAST‑mediated dehydrations required for ΔVal .

Proteolytic stability Dehydroamino acid Pronase assay

Z-ΔAbu Resists Nucleophilic Thiol Conjugate Addition Up to 100 °C, Unlike ΔAla Analogs

Peptides containing Z‑ΔAbu (analogs 2c and 3c) were completely inert to 2 equivalents of cysteamine at temperatures up to 100 °C, at which point the thiol decomposed. In contrast, ΔAla‑containing peptide 3b was rapidly consumed: only 65% remained after 40 min at room temperature, while ΔAla‑containing peptide 2b showed 93% remaining under the same conditions . This inertness is attributed to steric shielding of the β‑carbon by the methyl substituent, which attenuates electrophilicity. ΔVal‑containing peptides exhibited identical inertness, but the synthetic path to ΔVal is encumbered by oxazoline byproduct formation and lower overall yields .

Thiol reactivity Conjugate addition Cysteamine challenge

Synthesis of Z-ΔAbu Proceeds in 84% Yield via EDC/CuCl‑Mediated Threonine Dehydration, Far Exceeding ΔVal and ΔPhe Yields

Z‑ΔAbu‑containing tripeptide 15 was obtained in 84% isolated yield via EDC/CuCl‑mediated dehydration of a Thr‑containing precursor in CH₂Cl₂ at room temperature over 40 h (Table 1, Entry 12) . Under the same conditions, formation of Z‑ΔPhe gave only trace amounts. DAST‑promoted dehydrations for ΔVal‑containing peptide 17 achieved a maximum yield of 38% (Entry 5, Table 2), with extensive optimization failing to suppress competing oxazoline formation (up to 58% of the undesired cyclization product 18) . The DBU‑mediated sulfonium elimination approach improved the yield of 17 to 53% but still produced 46% oxazoline byproduct (Table 3, Entry 5) . Thus, Z‑ΔAbu synthesis is not only higher yielding but also cleaner, avoiding the oxazoline purification challenges inherent to ΔVal preparation.

Synthetic accessibility EDC/CuCl dehydration Comparative yield

Distinct Conformational Preferences of Z-ΔAbu Enable Tunable Peptide Secondary Structures Absent in ΔPhe and ΔLeu

Systematic conformational analysis of model dipeptides demonstrated that Z‑ΔAbu does not stabilize the β‑turn motif characteristic of ΔZPhe and ΔZLeu; instead, steric interactions from the β‑methyl substituent impose different φ,ψ angle preferences, enabling access to alternative secondary structures . In incipient 3₁₀‑helical peptides, incorporation of Z‑ΔAbu at position 1 maintained the helical fold (similar to Aib and ΔVal), whereas placement at position 3 induced a β‑sheet‑like conformation—a structural switch not achievable with ΔAla, which lacks the necessary steric bulk . Ramachandran energy maps of Ac‑ΔAbu‑NMe₂ confirm distinct low‑energy minima compared to Ac‑ΔAla‑NMe₂ and Ac‑ΔPhe‑NMe₂ .

Conformational constraint β-turn Peptide design

Procurement‑Critical Application Scenarios for Fmoc-alpha,beta-dehydro-2-Abu-OH


Design of Protease‑Resistant Bioactive Peptides Requiring Extended Serum Half‑Life

When engineering peptide therapeutics or tool compounds where proteolytic degradation limits in vivo exposure, Fmoc‑ΔAbu‑OH can be incorporated at internal positions to confer Pronase resistance (58% remaining after 30 min at position 3 vs. 3% for ΔAla) without the reactive‑thiol liability of ΔAla residues . The Z‑ΔAbu residue’s inertness toward cysteamine (up to 100 °C) provides confidence that conjugate‑addition‑based clearance pathways are avoided, a key differentiator from ΔAla‑based designs .

Scalable Solid‑Phase Synthesis of Structurally Constrained Peptide Leads

For research groups and CDMOs needing reproducible, multi‑gram incorporation of dehydroamino acids, Fmoc‑ΔAbu‑OH eliminates the oxazoline purification bottleneck that plagues ΔVal syntheses. The synthetic precursor (Thr‑containing dipeptide) converts to Z‑ΔAbu in 84% yield using EDC/CuCl, whereas ΔVal routes struggle to exceed 38–53% and require hazardous DAST or sulfonium reagents . The commercial availability at ≥96% HPLC purity ensures batch‑to‑batch consistency .

Conformation‑Sensitive Peptide Foldamer Libraries for Structure–Activity Relationship (SAR) Studies

Because Z‑ΔAbu induces distinct secondary structures (helix‑maintaining at position 1, β‑sheet‑inducing at position 3) that differ from the β‑turn preference of ΔPhe and ΔLeu , procurement of Fmoc‑ΔAbu‑OH enables library designers to systematically scan a conformational space inaccessible to other commercial dehydroamino acids. The residue’s medium‑sized β‑substituent provides measurable steric constraint without the exaggerated A¹,³‑strain that complicates ΔVal coupling .

Self‑Assembling Peptide Hydrogels with Intrinsic Protease Resistance for Drug Delivery

Dehydrodipeptides bearing C‑terminal ΔAbu have been shown to form supramolecular hydrogels resistant to proteolysis . In comparative hydrogelator screens, N‑capped Trp‑ΔAbu‑OH dipeptides provided efficacious gelation coupled with protease resistance, a property that distinguishes them from ΔAla‑containing analogs which are rapidly degraded . Procurement of Fmoc‑ΔAbu‑OH enables direct incorporation of this privileged motif into hydrogel‑forming sequences without post‑synthetic dehydration steps.

Quote Request

Request a Quote for Fmoc-alpha,beta-dehydro-2-abu-oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.